(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol
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Overview
Description
(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a butanol backbone with an amino group and a phenylethyl substituent, making it a versatile molecule for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol typically involves the asymmetric reductive amination of carbonyl compounds. One common method includes the use of ®-selective ω-transaminase enzymes, which catalyze the reductive amination of 4-hydroxy-2-butanone to produce ®-3-amino-1-butanol . This process involves the use of pyridoxal-5-phosphate (PLP) as a cofactor and operates under mild conditions, making it an environmentally friendly approach.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biocatalytic processes. These methods leverage the high enantioselectivity and efficiency of engineered transaminase enzymes to achieve high yields and purity. The process conditions are optimized to ensure the stability and activity of the enzymes, often involving controlled temperatures and pH levels.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms.
Industry: Employed in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the synthesis of dolutegravir, the compound undergoes enzymatic transformations that lead to the formation of the active pharmaceutical ingredient. The molecular pathways involved include the binding of the compound to enzyme active sites, facilitating the catalytic conversion of substrates to products.
Comparison with Similar Compounds
Similar Compounds
®-3-amino-1-butanol: A chiral amine with similar structural features but lacking the phenylethyl group.
(S)-3-amino-1-butanol: The enantiomer of ®-3-amino-1-butanol, with different stereochemistry.
®-1-phenylethylamine: A chiral amine with a phenylethyl group but lacking the butanol backbone.
Uniqueness
(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol is unique due to its combination of a chiral butanol backbone and a phenylethyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-10(8-9-14)13-11(2)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t10-,11+/m1/s1 |
InChI Key |
QVCHRCCBOOGZRT-MNOVXSKESA-N |
Isomeric SMILES |
C[C@H](CCO)N[C@@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CC(CCO)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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